N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide
Description
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-12-6-9-15(19(18)25-2)13-21-22-20(23)17-11-5-8-14-7-3-4-10-16(14)17/h3-13H,1-2H3,(H,22,23)/b21-13+ |
InChI Key |
HOBRIIGSRXYULO-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC3=CC=CC=C32 |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Approach
The most widely reported method for synthesizing N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide involves a straightforward acid-catalyzed condensation. Equimolar quantities of 1-naphthoic hydrazide and 2,3-dimethoxybenzaldehyde are refluxed in methanol or ethanol under acidic conditions, typically using glacial acetic acid as a catalyst. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine (C=N) bond.
Typical Procedure :
-
Dissolve 1-naphthoic hydrazide (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 mmol) in 20 mL of methanol.
-
Add 2–3 drops of glacial acetic acid and reflux at 80°C for 4–6 hours.
-
Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4).
-
Cool the mixture, filter the precipitate, and recrystallize from ethanol/water (3:1).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. In this method, reactants are exposed to microwave radiation (300–500 W) in a closed vessel, accelerating the condensation process through efficient dielectric heating.
Optimized Conditions :
Solvent-Free Mechanochemical Methods
Green chemistry approaches eliminate organic solvents by employing solid-state grinding. The reactants are ground with a catalytic amount of p-toluenesulfonic acid (p-TsOH) or silica gel at room temperature, followed by mild heating (50–60°C) to complete the reaction.
Procedure :
-
Grind 1-naphthoic hydrazide (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 mmol) with p-TsOH (0.1 mmol) for 15 minutes.
-
Heat the mixture at 60°C for 1 hour.
Reaction Mechanism and Kinetic Studies
The formation of this compound follows a two-step mechanism:
-
Nucleophilic Addition : The primary amine of 1-naphthoic hydrazide attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde, forming a hemiaminal intermediate.
-
Dehydration : Acid catalysis promotes the elimination of water, resulting in the stabilized imine bond.
Kinetic studies reveal that the reaction is first-order with respect to both reactants, with an activation energy of approximately 45–50 kJ/mol under reflux conditions.
Optimization of Reaction Conditions
Solvent Effects
Polar protic solvents (e.g., methanol, ethanol) enhance reaction rates due to their ability to stabilize ionic intermediates. Non-polar solvents (e.g., toluene) result in lower yields (<50%).
Catalytic Systems
-
Acetic Acid : Yields 70–75% but requires longer reaction times.
-
p-TsOH : Achieves comparable yields in solvent-free conditions but with shorter durations.
-
Microwave Irradiation : Eliminates the need for catalysts, offering environmentally friendly synthesis.
Characterization and Analytical Data
Spectroscopic Analysis
Physical Properties
Comparative Evaluation of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dimethoxybenzylidene)-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide features a complex structure characterized by a naphthalene moiety linked to a dimethoxybenzylidene substituent through a hydrazone functional group. The synthesis typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 1-naphthohydrazine, yielding the target compound with a molecular formula of C_{17}H_{18}N_{2}O_{2} and a molar mass of approximately 334.37 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as:
- Reactive Oxygen Species Generation : The compound can elevate levels of reactive oxygen species (ROS), leading to oxidative stress that triggers apoptosis.
- Modulation of Apoptotic Pathways : It influences key apoptotic proteins, promoting cell death in cancerous cells while sparing normal cells .
In vitro studies have shown that this compound can effectively inhibit the proliferation of cancer cells, with IC50 values indicating potent activity against several types of cancer, including cervical and pancreatic cancers .
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties. Its derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth. The minimal inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential, contributing to the reduction of inflammation markers in biological assays. This property may be beneficial in developing therapeutic agents for inflammatory diseases.
Anticancer Mechanism Exploration
A study conducted by Brogyányi et al. (2022) explored the anticancer mechanisms of hydrazone derivatives, including this compound. The research highlighted its ability to bind to DNA and cleave supercoiled DNA structures under oxidative stress conditions, suggesting a dual mechanism involving both direct interaction with genetic material and ROS-mediated pathways .
Antimicrobial Efficacy Testing
In another investigation focusing on antimicrobial efficacy, compounds derived from this compound were screened against multiple pathogens. Results indicated that specific derivatives exhibited superior antibacterial and antifungal activities compared to standard antibiotics, demonstrating potential for clinical applications in treating infections resistant to conventional therapies .
Mechanism of Action
The mechanism by which N’-(2,3-dimethoxybenzylidene)-1-naphthohydrazide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of hydrazide derivatives are highly dependent on substituents on the benzylidene and hydrazide moieties. Below is a comparative analysis:
Table 1: Structural Comparison of Key Hydrazide Derivatives
Key Observations :
- Methoxy Groups: The 2,3-dimethoxy substitution in the target compound provides electron-donating effects, enhancing solubility and π-π stacking interactions, which are critical for binding to biological targets like enzymes or DNA . In contrast, 3,4-dimethoxy substitution in isonicotinohydrazides improves antimicrobial activity by increasing polarity .
- Hydroxy vs. Methoxy : Hydroxy-substituted derivatives (e.g., 2-hydroxybenzylidene) exhibit reduced lipophilicity, correlating with lower neurotoxicity in QSTR models .
- Halogen Substitution : Chlorine atoms (e.g., in 4-chlorobenzylidene derivatives) introduce electron-withdrawing effects, improving stability and cytotoxic activity .
Physicochemical Properties
Table 2: Spectroscopic and Analytical Data Comparison
Key Observations :
- C=O Stretch: The target compound’s C=O peak at 1675 cm⁻¹ is consistent with similar hydrazides, but shifts slightly in derivatives with electron-donating groups (e.g., 1660 cm⁻¹ in isonicotinohydrazide) .
- Melting Points : Higher melting points (e.g., 256–258°C for the target compound) suggest strong intermolecular interactions due to aromatic stacking and hydrogen bonding .
Antiviral and Anti-HIV Activity
Anticancer Activity
Neuroprotective and MAO-B Inhibition
Antimicrobial Activity
- N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide: Potent against S. aureus (MIC ~2 µg/mL), outperforming the target compound in this category .
Biological Activity
N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer research and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies and providing data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the hydrazone class of compounds, characterized by the general structure R1R2C=NNH-R3. The specific structure includes a naphthalene moiety linked to a hydrazone functional group derived from 2,3-dimethoxybenzaldehyde. The synthesis typically involves a condensation reaction between the aldehyde and naphthohydrazine under acidic or basic conditions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
In vitro assays demonstrated that this compound has an IC50 value in the micromolar range, indicating potent activity against these cancer cells while showing significantly lower toxicity to normal cell lines. A comparative study of similar hydrazone derivatives indicated that modifications in the aromatic substituents can enhance antitumor efficacy.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 4.5 | High |
| A549 | 5.0 | Moderate |
| MCF-7 | 6.0 | Moderate |
| NIH 3T3 | >50 | Low |
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound activates caspase pathways and increases reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. Research indicates that it is effective against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these organisms suggest that the compound can inhibit growth effectively at relatively low concentrations.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed adverse effects on body weight or general health.
Case Study 2: Synergistic Effects with Chemotherapeutic Agents
Another investigation explored the combination of this compound with standard chemotherapeutic agents such as doxorubicin. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy, suggesting potential for overcoming drug resistance.
Q & A
Q. What advanced characterization techniques (e.g., TD-DFT, Raman) could elucidate photostability for optoelectronic use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
